molecular formula C16H16N2O2S B4424435 N-(naphthalen-2-yl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(naphthalen-2-yl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B4424435
M. Wt: 300.4 g/mol
InChI Key: FAQJKYXFXPYNEX-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-2-(3-oxothiomorpholin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-naphthyl-2-(3-oxo-2-thiomorpholinyl)acetamide is 300.09324893 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-naphthalen-2-yl-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15(10-14-16(20)17-7-8-21-14)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJKYXFXPYNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-2-yl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16N2O2S
  • Molecular Weight : 300.3754 g/mol
  • CAS Number : 876667-82-2

This compound exhibits various biological activities attributed to its structural features. The thiomorpholine moiety is known to influence the compound's interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound may possess anticonvulsant properties. For instance, a related compound demonstrated significant efficacy in reducing seizure activity in animal models, suggesting a potential application in epilepsy treatment .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this class of compounds. In vitro studies have shown that certain derivatives exhibit inhibitory effects against various bacterial strains, highlighting their potential as antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

  • Anticonvulsant Study :
    • A study investigated the anticonvulsant effect of related acetamides using both in silico and in vivo approaches. The results indicated that these compounds could modulate neurotransmitter systems, leading to reduced seizure frequency in tested models .
  • Antimicrobial Efficacy :
    • Another research effort focused on synthesizing derivatives of this compound and evaluating their antimicrobial activity. The findings revealed that certain modifications significantly enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Data Summary Table

Activity Type Study Reference Key Findings
Anticonvulsant Reduced seizure frequency in animal models.
Antimicrobial Effective against various bacterial strains; mechanism involves membrane disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(naphthalen-2-yl)-2-(3-oxothiomorpholin-2-yl)acetamide
Reactant of Route 2
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N-(naphthalen-2-yl)-2-(3-oxothiomorpholin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.